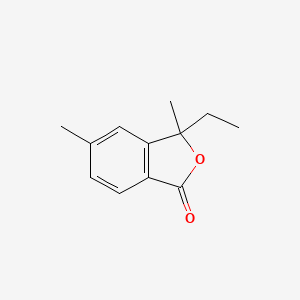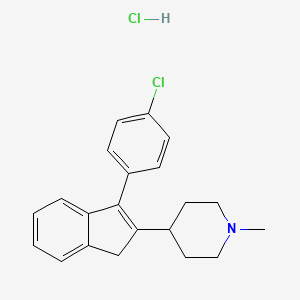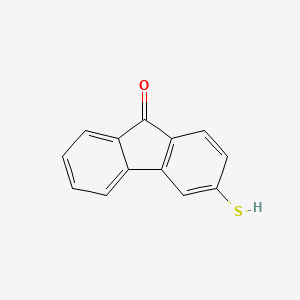
3-Sulfanyl-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanyl-9h-fluoren-9-one is an organic compound with the molecular formula C₁₃H₈OS. It is a derivative of fluorenone, characterized by the presence of a sulfanyl group (-SH) attached to the third carbon of the fluorenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed carbonylative multiple C-C bond formation, which involves the use of phenylboronic acid, cesium carbonate, and palladium acetate in a toluene solvent under a carbon monoxide atmosphere . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of 3-Sulfanyl-9h-fluoren-9-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The reaction conditions are carefully controlled to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanyl-9h-fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfanyl group makes it reactive towards electrophiles and nucleophiles, allowing for diverse chemical transformations.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the carbonyl group to an alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Sulfanyl-9h-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-Sulfanyl-9h-fluoren-9-one involves its interaction with molecular targets through its sulfanyl and carbonyl groups. These functional groups allow it to form covalent bonds with nucleophiles and electrophiles, facilitating various biochemical reactions. The compound can modulate biological pathways by interacting with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
9-Fluorenone: A structurally similar compound without the sulfanyl group, used in organic synthesis and as a precursor for various chemical reactions.
1,8-Diazafluoren-9-one: A derivative used in forensic science for fingerprint detection.
Uniqueness: Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
CAS No. |
22010-69-1 |
|---|---|
Molecular Formula |
C13H8OS |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-sulfanylfluoren-9-one |
InChI |
InChI=1S/C13H8OS/c14-13-10-4-2-1-3-9(10)12-7-8(15)5-6-11(12)13/h1-7,15H |
InChI Key |
PMWVVKCOBFUPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


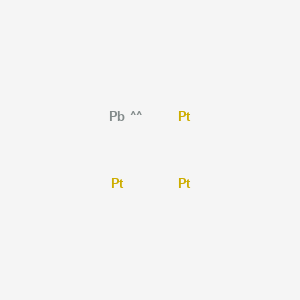
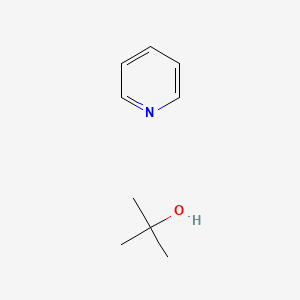

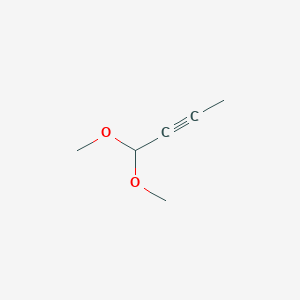
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
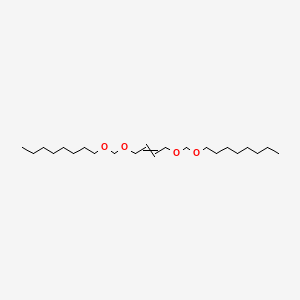
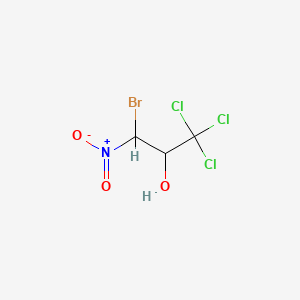

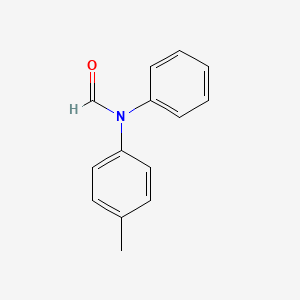

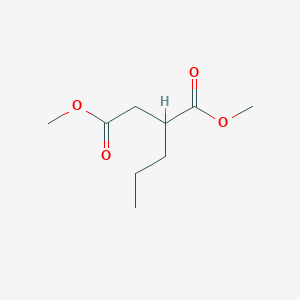
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
